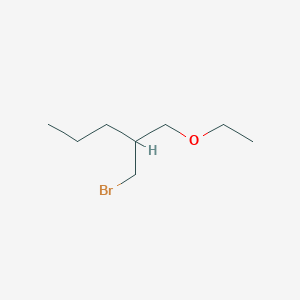

2-(Bromomethyl)-1-ethoxypentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-2-(ethoxymethyl)pentane |

InChI |

InChI=1S/C8H17BrO/c1-3-5-8(6-9)7-10-4-2/h8H,3-7H2,1-2H3 |

InChI Key |

HYMHZFHXQLCUFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COCC)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl 1 Ethoxypentane and Analogues

Elucidation of Historical Synthetic Approaches

Historical methods for the synthesis of bromo-ethers like 2-(bromomethyl)-1-ethoxypentane have largely relied on fundamental reactions in organic chemistry, adapted to the specific functionalities of the target molecule. These approaches, while foundational, often face challenges in terms of regioselectivity and stereocontrol.

Alkylation Reactions Utilizing Pentanol (B124592) and Ethoxide Precursors

One of the most straightforward conceptual approaches to the synthesis of this compound involves a two-step sequence starting from a suitable pentanol derivative. A logical precursor is 2-methyl-1-pentanol (B47364). The synthesis would proceed via an initial etherification to form 1-ethoxy-2-methylpentane, followed by a selective bromination of the methyl group.

The etherification can be achieved under standard conditions, for instance, by treating 2-methyl-1-pentanol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an ethyl halide (e.g., ethyl bromide or iodide).

Reaction Scheme: Etherification of 2-methyl-1-pentanol

The subsequent step, the selective bromination of the primary methyl group in the presence of a secondary carbon and an ether linkage, is the critical challenge in this approach. Traditional radical bromination using elemental bromine and UV light would likely result in a mixture of products, with bromination occurring at the more substituted secondary carbon as well.

Williamson Ether Synthesis Adaptations for Brominated Ethers

The Williamson ether synthesis, a cornerstone of ether preparation since its development in 1850, provides a direct route to ethers through the SN2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comorganic-synthesis.comkhanacademy.org For an unsymmetrical ether like this compound, there are two possible retrosynthetic disconnections.

Possible Williamson Synthesis Routes:

| Route | Alkoxide | Alkyl Halide | Feasibility |

| A | Sodium ethoxide | 1-bromo-2-methylpentane (B146034) | More Favorable: Utilizes a primary alkyl halide, which is ideal for the SN2 mechanism, minimizing competing elimination reactions. |

| B | Sodium 2-(bromomethyl)pentoxide | Ethyl bromide | Less Favorable: Involves a more sterically hindered alkoxide, which could lead to lower yields and potential side reactions. |

Route A is the more strategically sound approach. It requires the synthesis of the precursor 1-bromo-2-methylpentane, which can be prepared from 2-methyl-1-pentanol using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The subsequent reaction of 1-bromo-2-methylpentane with sodium ethoxide, typically prepared by reacting ethanol (B145695) with sodium metal or sodium hydride, would then yield the target ether.

General Procedure for Williamson Ether Synthesis (Route A):

Ethanol is treated with a strong base (e.g., NaH) in an aprotic solvent like THF to generate sodium ethoxide.

1-Bromo-2-methylpentane is added to the solution of sodium ethoxide.

The reaction mixture is heated to facilitate the SN2 displacement of the bromide by the ethoxide ion.

Work-up and purification by distillation or chromatography afford this compound.

Regioselective Halogenation of Ethoxypentane Derivatives

Achieving regioselective halogenation, particularly at a primary carbon in the presence of other reactive sites, is a significant synthetic challenge. For a substrate like 1-ethoxypentane (B92830), direct bromination is not a viable route to this compound as it would preferentially occur at the secondary carbons of the pentyl chain.

To direct the bromination to the desired position, one would need to start with a precursor that has a pre-installed functional group that can be converted to a bromomethyl group. An alternative historical approach could involve the anti-Markovnikov hydrobromination of an appropriately substituted alkene, such as 2-methyl-1-pentene, in the presence of peroxides to form 1-bromo-2-methylpentane, which can then be used in a Williamson ether synthesis as described above.

Contemporary Strategies for Efficient Synthesis

Modern synthetic chemistry offers a range of more sophisticated and selective methods that can be applied to the synthesis of complex molecules like this compound.

Development of Novel Bromination Reagents and Catalytic Systems

The challenge of selectively brominating a primary C-H bond has been addressed by the development of specialized brominating agents and catalytic systems. While elemental bromine is often unselective, reagents like N-bromosuccinimide (NBS) are widely used for allylic and benzylic brominations. For the selective bromination of an unactivated primary C-H bond in a molecule like 1-ethoxy-2-methylpentane, radical-based methods under carefully controlled conditions might offer a pathway.

Photocatalysis has emerged as a powerful tool for selective C-H functionalization. The use of a suitable photocatalyst in combination with a bromine source could potentially enable the targeted bromination of the primary methyl group, proceeding via a radical mechanism under mild conditions.

Hypothetical Photocatalytic Bromination:

| Substrate | Bromine Source | Catalyst | Light Source | Potential Outcome |

| 1-ethoxy-2-methylpentane | N-Bromosuccinimide (NBS) | Ru(bpy)₃Cl₂ or similar | Visible Light | Regioselective formation of this compound |

Stereoselective Synthetic Pathways (if chiral centers are present or induced)

The C2 position in this compound is a stereocenter. Consequently, the synthesis of a single enantiomer of this compound requires a stereoselective approach. The most common strategy to achieve this is to start with a chiral precursor from the "chiral pool."

For instance, the synthesis could commence with an enantiomerically pure form of 2-methyl-1-pentanol. Both (R)- and (S)-2-methyl-1-pentanol are commercially available. By using one of these enantiomers as the starting material, the chirality is carried through the synthetic sequence. It is crucial that the subsequent etherification and bromination steps proceed without affecting the stereocenter. The Williamson ether synthesis (Route A) is ideal in this regard, as the SN2 reaction occurs at the primary carbon of the ethylating agent, leaving the chiral center of the 2-methylpentyl fragment untouched. Similarly, conversion of the primary alcohol of 2-methyl-1-pentanol to a bromide would also preserve the stereochemistry at C2.

Stereoselective Synthesis Outline:

Start with enantiomerically pure (R)- or (S)-2-methyl-1-pentanol.

Convert the alcohol to a good leaving group, for example, by tosylation or bromination, to yield (R)- or (S)-1-bromo-2-methylpentane.

React the chiral alkyl halide with sodium ethoxide in a Williamson ether synthesis. This SN2 reaction will proceed with inversion of configuration at the carbon bearing the leaving group, but since the reaction is not at the chiral center, the stereochemistry of the final product at C2 will be retained from the starting material.

This approach ensures that the final product, (R)- or (S)-2-(bromomethyl)-1-ethoxypentane, is obtained with high enantiomeric purity.

Green Chemistry Principles in Bromomethyl Ether Synthesis

The integration of green chemistry principles into the synthesis of bromomethyl ethers like this compound is crucial for developing environmentally responsible chemical processes. This section explores two key aspects of this approach: the use of benign solvent systems and the enhancement of atom economy and process efficiency.

Solvent-Free or Environmentally Benign Solvent Approaches

A significant focus in green chemistry is the reduction or elimination of hazardous solvents. In the context of ether synthesis, several innovative approaches are being explored:

Solvent-Free Conditions: Conducting reactions without a solvent, known as neat conditions, is a highly effective green chemistry strategy. This approach is particularly viable when the reactants are liquids that can also serve as the reaction medium. For instance, the synthesis of certain alkoxymethyl halides has been achieved efficiently under solvent-free conditions, highlighting the potential for broader application in ether synthesis. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally friendly alternatives is prioritized. Water is an excellent green solvent, although its use in reactions involving water-sensitive reagents requires careful consideration and may necessitate techniques like phase-transfer catalysis. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another sustainable option. scCO₂ is non-toxic and can be easily removed from the reaction mixture by depressurization, simplifying product isolation.

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with low volatility and high thermal stability, making them attractive alternatives to traditional volatile organic compounds (VOCs). Their tunable properties can be leveraged to optimize reaction conditions and facilitate product separation and catalyst recycling.

| Solvent System | Advantages | Disadvantages | Applicability to this compound Synthesis |

|---|---|---|---|

| Solvent-Free (Neat) | High reactant concentration, no solvent waste, simplified workup. | Limited to liquid reactants, potential for high viscosity, and challenges with heat transfer. | Feasible if starting materials are liquid and thermally stable at the reaction temperature. |

| Water | Non-toxic, non-flammable, inexpensive, and widely available. | Potential for hydrolysis of reactants or products, limited solubility of organic compounds. | May require phase-transfer catalysts or co-solvents to be effective. |

| Supercritical CO₂ | Non-toxic, tunable solvent properties, easy product separation. | Requires high-pressure equipment, which can be a significant capital investment. | A promising option for clean synthesis and purification, particularly at an industrial scale. |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, potential for catalyst recycling. | Higher cost compared to conventional solvents, potential for toxicity and biodegradability issues. | Can enhance reaction rates and selectivity, offering a recyclable reaction medium. |

| Deep Eutectic Solvents (DESs) | Often biodegradable, low cost, and easy to prepare from readily available components. | Can be viscous, potentially limiting mass transfer; thermal stability may be a concern for some DESs. | A greener alternative to polar aprotic solvents, with a growing body of research supporting their use. |

Atom Economy and Process Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu Maximizing atom economy is essential for minimizing waste and creating more sustainable chemical processes.

To improve atom economy, researchers are exploring alternative synthetic routes and process enhancements:

Catalytic Approaches: The use of catalysts can significantly improve atom economy by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. Catalytic methods can also reduce the need for stoichiometric reagents that contribute to waste generation.

Process Intensification: Techniques like microwave-assisted synthesis can accelerate reaction rates and improve yields, leading to more efficient processes with lower energy consumption.

Process Optimization and Scalability Studies

The successful transition of a synthetic route from the laboratory to an industrial scale requires rigorous process optimization and scalability studies. This section examines key considerations for the efficient and reliable production of this compound.

Reaction Condition Screening and Parameter Optimization

Systematic screening of reaction conditions is essential for identifying the optimal parameters that maximize yield and purity while minimizing costs and environmental impact. Key parameters to be optimized include:

Temperature and Pressure: These parameters have a significant influence on reaction kinetics and selectivity.

Reactant Concentrations and Ratios: The stoichiometry of the reactants can impact conversion rates and the formation of impurities.

Catalyst Selection and Loading: The choice of catalyst and its concentration are critical for achieving high efficiency and turnover numbers.

Solvent and pH: The reaction medium can affect solubility, reaction rates, and the stability of reactants and products.

Design of Experiments (DoE) is a powerful statistical methodology used to efficiently screen multiple parameters simultaneously and identify optimal reaction conditions.

| Entry | Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | Catalyst A | Toluene | 75 |

| 2 | 80 | Catalyst A | Toluene | 85 |

| 3 | 80 | Catalyst B | Toluene | 92 |

| 4 | 80 | Catalyst B | Acetonitrile (B52724) | 88 |

Continuous Flow Synthesis Techniques for Industrial Relevance

Continuous flow chemistry has emerged as a powerful technology for the industrial production of chemicals, offering several advantages over traditional batch processing:

Enhanced Safety and Control: Flow reactors have a small internal volume, which mitigates the risks associated with highly exothermic or hazardous reactions. The high surface-area-to-volume ratio allows for precise temperature control, leading to improved consistency and safety.

Improved Efficiency and Scalability: Continuous flow systems can operate for extended periods, enabling large-scale production without the need for large, cumbersome batch reactors. Scaling up production can be achieved by increasing the flow rate or by "numbering-up," which involves running multiple reactors in parallel.

Integration and Automation: Flow chemistry allows for the seamless integration of in-line analytical techniques for real-time reaction monitoring and control. This enables a higher degree of automation and process optimization.

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, paving the way for a more efficient, sustainable, and economically viable manufacturing process.

Chemical Reactivity and Transformational Chemistry of 2 Bromomethyl 1 Ethoxypentane

Reactivity of the Bromomethyl Moiety

The core of 2-(bromomethyl)-1-ethoxypentane's reactivity lies in the carbon-bromine bond of the bromomethyl (-CH2Br) group. Bromine, being more electronegative than carbon, polarizes the C-Br bond, rendering the carbon atom electrophilic and the bromine atom a good leaving group. As a primary alkyl halide, its reactions are dominated by pathways that are favored for unhindered substrates.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

Nucleophilic substitution is the principal reaction pathway for this compound. Due to its nature as a primary alkyl halide, it is expected to react almost exclusively through the SN2 (bimolecular nucleophilic substitution) mechanism. youtube.com The SN2 pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite the bromine atom. masterorganicchemistry.com This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the bromide leaving group.

The alternative SN1 (unimolecular nucleophilic substitution) mechanism is not considered a viable pathway for this compound under normal conditions. libretexts.org The SN1 reaction proceeds through a carbocation intermediate, and the formation of a primary carbocation, which would be necessary for this compound, is highly energetically unfavorable. libretexts.org The rate of the favored SN2 reaction is bimolecular, depending on the concentrations of both the alkyl halide and the nucleophile. youtube.com

This compound is predicted to react efficiently with a variety of oxygen-based nucleophiles via the SN2 mechanism to form new ethers, esters, or alcohols.

Reaction with Alkoxides : In a classic Williamson ether synthesis, an alkoxide ion, such as ethoxide from sodium ethoxide, will attack the bromomethyl carbon to displace the bromide and form a new ether.

Reaction with Carboxylates : Carboxylate anions, for instance, the acetate (B1210297) ion from sodium acetate, serve as effective nucleophiles to produce the corresponding ester.

Reaction with Hydroxide (B78521) : A strong base like sodium hydroxide can also act as a nucleophile, leading to the formation of the primary alcohol, 2-(ethoxymethyl)pentan-1-ol, though elimination reactions can sometimes compete if the conditions are harsh.

Table 1: Predicted Products of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Ethoxide | Sodium Ethoxide | 1,2-diethoxy-2-propylhexane |

| Acetate | Sodium Acetate | (2-(ethoxymethyl)pentyl)methyl acetate |

| Hydroxide | Sodium Hydroxide | 2-(ethoxymethyl)pentan-1-ol |

Nitrogen nucleophiles readily participate in SN2 reactions with this compound.

Reactions with Amines : The reaction with ammonia (B1221849) or primary amines is a standard method for forming new carbon-nitrogen bonds. mnstate.edu However, the amine product of the initial substitution is itself a nucleophile, which can lead to subsequent reactions and the formation of polyalkylated products. To favor the formation of the primary amine, a large excess of the nucleophilic amine is typically employed. mnstate.edu

Reactions with Azides : The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions, offering a clean and high-yielding pathway to alkyl azides. umich.edu The reaction of this compound with sodium azide is expected to proceed smoothly to produce 1-(azidomethyl)-2-ethoxypentane. This product can then be easily reduced to form the corresponding primary amine.

Table 2: Predicted Products of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Amine (primary) | Ethylamine (in excess) | N-ethyl-2-(ethoxymethyl)pentan-1-amine |

| Azide | Sodium Azide | 1-(azidomethyl)-2-ethoxypentane |

Due to their high polarizability, sulfur-based nucleophiles are particularly potent and react readily with primary alkyl halides. libretexts.orgmsu.edu

Reactions with Thiolates : Thiolate anions (RS⁻), formed from the deprotonation of thiols, are powerful nucleophiles that would react with this compound to form thioethers (sulfides). msu.edu

Reactions with Sulfides : Neutral sulfides can also act as nucleophiles, attacking the substrate to yield sulfonium (B1226848) salts. msu.edu

Table 3: Predicted Products of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Ethanethiolate | Sodium Ethanethiolate | 2-(ethoxymethyl)-1-(ethylthio)pentane |

| Dimethyl Sulfide | (CH₃)₂S | (2-(ethoxymethyl)pentyl)dimethylsulfonium bromide |

The stereochemistry of SN2 reactions is a defining feature of the mechanism. The reaction proceeds with an inversion of configuration at the carbon center undergoing substitution, a phenomenon known as Walden inversion. masterorganicchemistry.com

In the case of this compound, the substitution occurs at the achiral bromomethyl carbon (-CH₂Br). Therefore, there is no stereocenter to be inverted at the site of the reaction. youtube.com However, the adjacent carbon, C2, is a chiral center. A crucial point is that the SN2 reaction mechanism does not affect the configuration of adjacent stereocenters. youtube.com Consequently, if the reaction starts with an enantiomerically pure form, such as (R)-2-(bromomethyl)-1-ethoxypentane, the resulting product from an SN2 reaction will retain the original configuration at the C2 center, yielding the corresponding (R)-configured product.

Elimination Reactions to Alkene Derivatives

Although nucleophilic substitution is the dominant pathway for primary alkyl halides, elimination reactions can be induced under specific conditions, primarily through the use of strong, sterically hindered bases. masterorganicchemistry.com The applicable mechanism is the E2 (bimolecular elimination) reaction. youtube.com In this concerted process, the base abstracts a proton from the carbon atom adjacent to the leaving group (the β-carbon), while the leaving group departs simultaneously, resulting in the formation of a double bond. youtube.com

For this compound, the β-hydrogens are located on the C2 carbon. To promote elimination over the more favorable SN2 substitution, a bulky base like potassium tert-butoxide is required. The large size of this base hinders its ability to access the primary electrophilic carbon for a substitution reaction, making it more likely to function as a base and abstract a proton. The predicted product of the E2 elimination of HBr from this compound is 2-(ethoxymethyl)pent-1-ene . doubtnut.com While Zaitsev's rule generally dictates that the more substituted alkene is the major product, only one alkene isomer is possible in this specific elimination. openstax.org

Table 4: Predicted Product of Elimination Reaction

| Reaction Type | Reagent Example | Predicted Product Name |

|---|---|---|

| E2 Elimination | Potassium tert-butoxide | 2-(ethoxymethyl)pent-1-ene |

Reduction Reactions of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be reduced to a carbon-hydrogen bond, effectively removing the halogen. This transformation can be achieved through various reductive dehalogenation methods. acs.org

Hydride Reagents: Complex metal hydrides are potent reducing agents capable of cleaving carbon-halogen bonds. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of alkyl halides. rsc.org The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the hydride ion (H⁻) displaces the bromide ion.

Reaction: CH₃(CH₂)₃CH(CH₂OEt)CH₂Br + LiAlH₄ → CH₃(CH₂)₃CH(CH₂OEt)CH₃ + LiBr + AlH₃

Dissolving Metal Reductions: This method involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia. fiveable.me This creates a solution of solvated electrons, which are powerful reducing agents. youtube.com The reaction proceeds through a radical mechanism. The alkyl halide accepts an electron to form a radical anion, which then loses the halide ion to form an alkyl radical. This radical then abstracts a hydrogen atom from a proton source, like an alcohol added to the reaction mixture, to yield the final alkane product. youtube.comyoutube.com

| Method | Reagents | General Mechanism | Product |

|---|---|---|---|

| Hydride Reduction | LiAlH₄ in THF or ether | Sₙ2 displacement by H⁻ rsc.org | 2-(Ethoxymethyl)hexane |

| Dissolving Metal Reduction | Na or Li in liquid NH₃, with an alcohol (e.g., EtOH) fiveable.me | Radical anion intermediate youtube.com | 2-(Ethoxymethyl)hexane |

| Zinc-Copper Couple | Zn-Cu in alcohol unacademy.com | Surface metal reaction | 2-(Ethoxymethyl)hexane |

Catalytic hydrogenation involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com While commonly used for reducing alkenes and alkynes, it can also achieve hydrodehalogenation.

Palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni) are typical catalysts. youtube.com The reaction involves the oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis.

Reaction: CH₃(CH₂)₃CH(CH₂OEt)CH₂Br + H₂ --(Pd/C)--> CH₃(CH₂)₃CH(CH₂OEt)CH₃ + HBr

A key challenge in catalytic hydrogenation is selectivity. Carbon-bromine bonds are generally reactive, but reaction conditions must be controlled to prevent other side reactions. youtube.com For this compound, the ether linkage is generally stable to these conditions, making catalytic hydrogenation a viable method for selective dehalogenation. youtube.com

Reactivity of the Ether Linkage

Ethers are generally unreactive and are often used as solvents because of their stability. masterorganicchemistry.commasterorganicchemistry.com However, the C-O bond can be broken under harsh conditions.

The cleavage of ethers is typically accomplished by heating them with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction does not work well with HCl because chloride is a weaker nucleophile.

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms, displacing the alcohol.

The specific pathway (Sₙ1 or Sₙ2) for the second step depends on the structure of the ether. masterorganicchemistry.comlibretexts.org For this compound, both carbons attached to the ether oxygen are primary (or part of a primary group). Therefore, the cleavage will proceed via an Sₙ2 mechanism . masterorganicchemistry.commasterorganicchemistry.com The halide nucleophile will attack the less sterically hindered carbon atom. In this case, the ethyl group is less hindered than the 2-(bromomethyl)pentyl group.

Predicted Reaction with HBr: CH₃(CH₂)₃CH(CH₂Br)CH₂OEt + HBr (conc.) → CH₃(CH₂)₃CH(CH₂Br)CH₂OH + EtBr

If excess acid is used, the newly formed alcohol can be further converted into a dibromide.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of publicly available information on the chemical compound This compound . While its chemical structure and basic identifiers are known, detailed research findings regarding its chemical reactivity, stability, and applications in advanced organic synthesis are not documented in accessible scientific journals, patents, or academic publications.

This lack of available data prevents a thorough analysis as per the requested article structure. The compound, with the Chemical Abstracts Service (CAS) registry number 1485507-05-8 and molecular formula C8H17BrO, appears to be a niche chemical that has not been the subject of extensive academic or industrial research that is publicly disclosed.

Consequently, a detailed discussion on the following topics, as outlined in the initial request, cannot be provided based on current scientific knowledge:

Advanced Coupling and Functionalization Reactions:There is no documented evidence of this compound being utilized in:

Radical Reactions and Photochemical Transformations:Scientific literature does not contain any studies on the behavior of this compound under radical or photochemical conditions.

The absence of such fundamental research data makes it impossible to construct a scientifically accurate and informative article on the "." Any attempt to do so would require speculation and extrapolation from the behavior of structurally similar but distinct molecules, a practice that would compromise the scientific integrity of the content.

It is plausible that this compound is a recently synthesized compound with its chemical properties yet to be explored and published, or it may be an intermediate in a proprietary industrial process, with the associated research data remaining confidential.

Until research on this specific compound becomes publicly available, a detailed and authoritative article on its chemical transformations cannot be responsibly generated.

Mechanistic Investigations of 2 Bromomethyl 1 Ethoxypentane Transformations

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in quantitatively describing the rates of chemical reactions and are often the first step in a mechanistic investigation. By examining how reaction rates change with reactant concentrations and temperature, one can infer the molecularity of the rate-determining step and the energetic barriers to reaction.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. youtube.comyoutube.com It is determined experimentally and cannot be predicted from the stoichiometry of the reaction alone. youtube.com For a hypothetical reaction of 2-(Bromomethyl)-1-ethoxypentane, such as a substitution reaction with a nucleophile (Nu⁻), the rate law would be determined by systematically varying the initial concentrations of the substrate and the nucleophile and measuring the initial reaction rate.

Consider the following hypothetical substitution reaction:

This compound + Nu⁻ → Product + Br⁻

To determine the rate law, a series of experiments would be conducted. The general form of the rate law is:

Rate = k[this compound]ˣ[Nu⁻]ʸ

where k is the rate constant, and x and y are the orders of the reaction with respect to each reactant. youtube.com

Hypothetical Experimental Data for Rate Law Determination:

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁵ |

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to this compound (x=1). Comparing experiments 1 and 3, doubling the concentration of the nucleophile while keeping the substrate concentration constant quadruples the initial rate, which suggests the reaction is second order with respect to the nucleophile (y=2).

Therefore, the hypothetical rate law for this transformation would be:

Rate = k[this compound][Nu⁻]²

The rate of a chemical reaction is highly dependent on temperature. pressbooks.pub This relationship is quantitatively described by the Arrhenius equation: tamu.edu

k = Ae-Ea/RT

where k is the rate constant, A is the pre-exponential factor (related to the frequency of correctly oriented collisions), Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature. tamu.edulibretexts.org

To determine the activation energy for a transformation of this compound, the reaction would be performed at several different temperatures, and the rate constant (k) would be determined at each temperature. sciepub.com

Hypothetical Data for Temperature Dependence:

| Temperature (K) | Rate Constant (k) (M⁻²s⁻¹) |

| 298 | 1.2 x 10⁻² |

| 308 | 2.5 x 10⁻² |

| 318 | 5.0 x 10⁻² |

| 328 | 9.8 x 10⁻² |

A plot of ln(k) versus 1/T, known as an Arrhenius plot, would yield a straight line with a slope equal to -Eₐ/R. sciepub.com From the slope of this line, the activation energy (Eₐ) can be calculated. A higher activation energy corresponds to a slower reaction rate at a given temperature, as more energy is required for the reactants to reach the transition state. pressbooks.pub For many organic reactions, activation energies typically fall in the range of 40-120 kJ/mol. freethinktech.com

Elucidation of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates that are not the reactants or the final products. Identifying these intermediates is a key part of elucidating the reaction mechanism.

In some cases, reaction intermediates can be detected and characterized using spectroscopic techniques if their concentration is sufficiently high and their lifetime is long enough. Techniques such as UV-Vis, NMR, IR, and mass spectrometry can provide structural information about these transient species. For transformations of this compound, one might hypothesize the formation of a carbocation intermediate in a reaction proceeding through an Sₙ1-type pathway.

The formation of a carbocation could potentially be observed using low-temperature NMR spectroscopy in a superacid medium, which would prolong the lifetime of the intermediate. The NMR spectrum would be expected to show a significant downfield shift for the protons adjacent to the positively charged carbon.

When a reaction intermediate is too reactive or its concentration is too low for direct spectroscopic observation, trapping experiments can be employed. nih.gov This involves adding a "trapping agent" to the reaction mixture that can react with the intermediate to form a stable, isolable product. nih.gov The structure of this trapped product provides evidence for the structure of the transient intermediate.

For a hypothetical Sₙ1 reaction of this compound, the proposed carbocation intermediate could be trapped by a nucleophile that is different from the one used in the main reaction. For example, if the reaction is carried out in the presence of a high concentration of a mild nucleophile like methanol, the formation of a methoxy-substituted product would suggest the intermediacy of a carbocation.

Computational Mechanistic Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms. researchgate.netweizmann.ac.il Quantum mechanical calculations can be used to model the potential energy surface of a reaction, providing valuable information about the structures and energies of reactants, products, transition states, and intermediates.

For this compound, density functional theory (DFT) calculations could be employed to model its hypothetical substitution and elimination reactions. These calculations can:

Determine the structures of transition states: The geometry of the transition state provides insight into the bonding changes occurring during the rate-determining step. researchgate.net

Calculate activation energies: The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction. researchgate.net Comparing the calculated activation energies for different possible pathways (e.g., Sₙ1 vs. Sₙ2) can help to predict which mechanism is more favorable.

Model the influence of solvent: The inclusion of a solvent model in the calculations can provide a more realistic description of the reaction energetics, as solvent can have a significant effect on the stability of charged species like carbocations and transition states.

Hypothetical Calculated Energies for Competing Pathways:

| Species | Sₙ1 Pathway Energy (kJ/mol) | Sₙ2 Pathway Energy (kJ/mol) |

| Reactants | 0 | 0 |

| Transition State | +85 | +110 |

| Intermediate (Carbocation) | +40 | - |

| Products | -50 | -50 |

In this hypothetical example, the lower activation energy for the Sₙ1 pathway suggests that it would be the preferred mechanism under the conditions modeled. The positive energy of the carbocation intermediate indicates its reactive nature.

By combining the insights from kinetic studies, intermediate trapping experiments, and computational modeling, a comprehensive and detailed picture of the transformation mechanisms of this compound can be developed.

Transition State Analysis and Reaction Coordinate Mapping

The transformation of this compound, a primary alkyl bromide with an ether linkage, is expected to proceed through nucleophilic substitution or elimination pathways. The specific mechanism is highly dependent on the reaction conditions. Transition state analysis and reaction coordinate mapping are computational and theoretical tools used to elucidate these pathways.

Reaction coordinate mapping involves identifying the lowest energy path from reactants to products. researchgate.netresearchgate.net This path is visualized on a potential energy surface, where the transition state represents the highest energy point. For a compound like this compound, two primary nucleophilic substitution mechanisms would be considered: S(_N)1 (unimolecular) and S(_N)2 (bimolecular).

In a hypothetical S(_N)2 reaction with a nucleophile (e.g., hydroxide (B78521), OH⁻), the reaction coordinate would map a single-step process. The transition state would involve the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond. The energy of this transition state is a critical determinant of the reaction rate.

Conversely, a hypothetical S(_N)1 pathway would involve a multi-step reaction coordinate. The first step would be the rate-determining cleavage of the C-Br bond to form a primary carbocation intermediate. This step would have its own transition state. The subsequent step, the attack of the nucleophile on the carbocation, would have a second, lower-energy transition state. The reaction coordinate mapping allows for the detailed study of these complex energy landscapes. arxiv.orgarxiv.org

Energy Profiles and Relative Stabilities of Intermediates

The energy profile of a reaction provides a quantitative look at the energy changes that occur as reactants are converted into products. For this compound, the stability of any potential intermediates is a key factor in determining the operative mechanism.

In a potential S(_N)1-type reaction, the key intermediate would be the 1-ethoxy-2-pentyl cation. However, primary carbocations are known to be highly unstable. Computational chemistry could be used to calculate the energy of this intermediate relative to the starting material. It is likely that this high energy would make an S(_N)1 pathway unfavorable under most conditions.

An alternative, and more plausible, intermediate could arise from anchimeric assistance (neighboring group participation) by the ether oxygen. The oxygen's lone pair of electrons could attack the carbon bearing the bromine atom as the bromide ion departs, forming a cyclic oxonium ion intermediate. This three-membered ring would be strained, but potentially more stable than a primary carbocation. The energy profile would show a two-step reaction, with the formation and subsequent opening of this cyclic intermediate by a nucleophile.

Below is a hypothetical energy profile table comparing the S(_N)2 pathway with a pathway involving a cyclic oxonium ion intermediate.

Hypothetical Relative Energy Profile for the Reaction of this compound with a Nucleophile

| Species | S(_N)2 Pathway (kcal/mol) | Anchimeric Assistance Pathway (kcal/mol) |

|---|---|---|

| Reactants | 0 | 0 |

| Transition State 1 | +20 | +18 |

| Intermediate | N/A | +5 (Cyclic Oxonium Ion) |

| Transition State 2 | N/A | +12 |

Note: These values are illustrative and not based on experimental data.

Role of Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent is critical in directing the reaction mechanism for alkyl halides like this compound. youtube.com Solvents can stabilize or destabilize reactants, transition states, and intermediates to different extents.

Solvent Effects:

Polar Protic Solvents: Solvents like water and ethanol (B145695) are capable of hydrogen bonding. They are particularly effective at solvating both cations and anions. youtube.com For a potential S(_N)1 reaction, a polar protic solvent would stabilize the departing bromide anion and any carbocationic intermediate, thereby favoring this pathway. youtube.com However, these solvents are also nucleophilic and can participate in solvolysis reactions.

Polar Aprotic Solvents: Solvents such as acetone (B3395972) or dimethylformamide (DMF) possess dipoles but lack acidic protons. They are good at solvating cations but less effective at solvating anions. In the context of an S(_N)2 reaction, a polar aprotic solvent would leave the nucleophile relatively "bare" and more reactive, thus accelerating the rate of the S(_N)2 attack. youtube.com

Catalysis: Lewis acids could potentially catalyze the cleavage of the carbon-bromine bond. For instance, a silver salt like silver nitrate (B79036) (AgNO(_3)) could be used. The silver ion would coordinate with the bromine atom, facilitating the departure of the bromide ion and promoting the formation of a carbocationic intermediate, thereby favoring an S(_N)1-type mechanism.

Isotope Effect Studies for Mechanism Validation

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. nih.gov This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate.

For this compound, several KIE studies could be envisioned to distinguish between proposed mechanisms:

Primary Carbon KIE: Replacing the hydrogen atoms on the bromomethyl carbon ((-CH_2Br)) with deuterium (B1214612) ((-CD_2Br)). In an S(_N)2 reaction, the hybridization of this carbon changes from sp³ to sp²-like in the transition state. This typically results in a small normal or inverse KIE (k(_H)/k(_D) ≠ 1). In an S(_N)1 reaction, the rate-determining step is the C-Br bond cleavage, so the C-H bonds are not directly involved, leading to a KIE close to 1.

Heavy Atom KIE: Using a heavier isotope for the bromine atom (e.g., Br vs. Br). A significant normal KIE (k({light})/k({heavy}) > 1) would be expected if the C-Br bond is broken in the rate-determining step, which is true for both S(_N)1 and S(_N)2 mechanisms. The magnitude of the effect could, however, provide more subtle details about the transition state structure.

Solvent Isotope Effect: Running the reaction in a deuterated solvent (e.g., D(_2)O instead of H(_2)O) can reveal the role of the solvent in the mechanism, particularly if proton transfers are involved in the rate-limiting step. mdpi.com

Below is a table of hypothetical KIE values for different mechanistic possibilities.

Hypothetical Kinetic Isotope Effects for Transformations of this compound

| Isotopic Substitution | Plausible Mechanism | Expected k({light})/k({heavy}) |

|---|---|---|

| C(_1)-H vs. C(_1)-D | S(_N)2 | 0.98 - 1.05 |

| C(_1)-H vs. C(_1)-D | S(_N)1 | ~1.00 |

Note: These values are illustrative and not based on experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within the 2-(Bromomethyl)-1-ethoxypentane molecule.

Ethoxy Group Protons: The ethoxy group will show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear at a lower field.

Pentane (B18724) Backbone Protons: The protons on the pentane chain will exhibit more complex splitting patterns due to coupling with multiple neighboring protons. The proton at the chiral center (C2) is expected to be a multiplet. The bromomethyl group (-CH₂Br) protons will appear as a doublet, being split by the single proton on the chiral center. These protons will be significantly deshielded by the electronegative bromine atom.

Integration: The integral of each signal in the ¹H NMR spectrum is directly proportional to the number of protons it represents, confirming the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (ethoxy) | ~1.2 | Triplet | 3H |

| CH₂ (ethoxy) | ~3.5 | Quartet | 2H |

| CH₂ (pentyl, C5) | ~0.9 | Triplet | 3H |

| CH₂ (pentyl, C3, C4) | ~1.3-1.5 | Multiplet | 4H |

| CH (pentyl, C2) | ~2.0 | Multiplet | 1H |

| CH₂Br | ~3.6 | Doublet | 2H |

| O-CH₂ (pentyl, C1) | ~3.4 | Multiplet | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. pressbooks.pub The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. docbrown.info

sp³ Hybridized Carbons: All carbon atoms in this compound are sp³ hybridized.

Downfield Shifts: The carbon atoms bonded to the electronegative oxygen and bromine atoms (C1, C2, the ethoxy methylene carbon, and the bromomethyl carbon) will be shifted downfield to higher ppm values. The carbon of the bromomethyl group is expected to be significantly deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~66 |

| CH₃ (pentyl, C5) | ~14 |

| CH₂ (pentyl, C4) | ~23 |

| CH₂ (pentyl, C3) | ~29 |

| CH (pentyl, C2) | ~45 |

| CH₂Br | ~35 |

| O-CH₂ (pentyl, C1) | ~75 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, COSY would confirm the coupling between the ethoxy methyl and methylene protons, and the connectivity along the pentane backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, it would show correlations between the C2 proton and the carbons of the ethoxy group and the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. harvard.edu This technique is instrumental in determining the stereochemistry and preferred conformation of the molecule by identifying through-space interactions.

The flexible alkyl chain of this compound allows for various conformations due to rotation around its carbon-carbon single bonds. libretexts.orgresearchgate.net Dynamic NMR (DNMR) spectroscopy can be employed to study these conformational changes. libretexts.orgyoutube.com

Conformational Isomers: Like n-pentane, the backbone of this compound can exist in various staggered conformations, such as anti and gauche arrangements. libretexts.orgyoutube.com The presence of bulky substituents (the ethoxy and bromomethyl groups) will influence the relative energies of these conformers, with sterically hindered arrangements being less favorable. udel.edu

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the rates of conformational exchange. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. libretexts.org This can provide valuable information about the energy barriers to bond rotation and the relative populations of different conformers.

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₈H₁₇BrO), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M]⁺ (with ⁷⁹Br) | C₈H₁₇⁷⁹BrO | 208.0463 |

| [M+2]⁺ (with ⁸¹Br) | C₈H₁₇⁸¹BrO | 210.0442 |

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could lead to the loss of a propyl or butyl radical.

Loss of the Bromomethyl Radical: Cleavage of the C-C bond between the chiral center and the bromomethyl group would result in the loss of a ·CH₂Br radical.

Loss of HBr: Elimination of a hydrogen bromide molecule is another possible fragmentation pathway.

The analysis of these fragment ions provides further confirmation of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the molecular ion of this compound (C8H17BrO) is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity.

The fragmentation of this compound is expected to be influenced by the presence of both the bromine atom and the ether linkage. The initial ionization would likely involve the loss of a non-bonding electron from the oxygen or bromine atom, forming a radical cation. Subsequent fragmentation pathways could include:

Alpha-Cleavage: This is a common fragmentation pathway for ethers and alkyl halides. scribd.comyoutube.com Cleavage of the C-C bond adjacent to the oxygen atom (alpha to the ether) would be a primary fragmentation route. For this compound, this could lead to the formation of several stable carbocations. For instance, cleavage between C1 and C2 of the pentane chain could result in the loss of a propyl radical to form an ion at m/z 165/167, or the loss of an ethyl group from the ethoxy moiety.

Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can cleave to generate a carbocation and a bromine radical. youtube.com This would result in a fragment ion corresponding to the loss of a bromine atom (M-79 or M-81).

Cleavage of the C-O Bond: The C-O bonds of the ether can also undergo cleavage, leading to fragments characteristic of the ethoxy group (e.g., [CH3CH2O]+ at m/z 45) and the brominated pentyl chain. nih.govacs.orgresearchgate.net

The expected fragmentation pathways and the major resulting ions are summarized in the table below.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |

| 209/211 ([M]+•) | α-cleavage at the ether linkage (loss of propyl radical) | 165/167 | C3H7• |

| 209/211 ([M]+•) | Cleavage of the C-Br bond | 129 | Br• |

| 209/211 ([M]+•) | Cleavage of the C-O bond (loss of ethoxy radical) | 164/166 | C2H5O• |

| 209/211 ([M]+•) | α-cleavage adjacent to the bromine atom | 137 | C5H10Br• |

Note: The m/z values are given for the most abundant isotopes.

Isotopic Pattern Analysis for Halogen Identification

The presence of a bromine atom in this compound can be unequivocally confirmed by analyzing the isotopic pattern in its mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic M+2 peak, where M is the molecular ion containing ⁷⁹Br and M+2 is the molecular ion containing ⁸¹Br. These two peaks will have a relative intensity ratio of approximately 1:1. libretexts.org

Any fragment ion that retains the bromine atom will also exhibit this distinctive isotopic signature, appearing as a pair of peaks separated by two mass-to-charge units. This provides a powerful diagnostic tool for identifying bromine-containing fragments in the mass spectrum. For example, the molecular ion of this compound would appear as two peaks of nearly equal intensity at m/z 209 (for C8H17⁷⁹BrO) and m/z 211 (for C8H17⁸¹BrO).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Characteristic Stretches of C-Br and C-O-C Bonds

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-Br | Stretching | 500 - 600 |

| C-O-C (ether) | Asymmetric Stretching | 1050 - 1150 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-H (alkane) | Bending | 1350 - 1470 |

The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, between 500 and 600 cm⁻¹. The asymmetric C-O-C stretching of the ether linkage gives rise to a strong and characteristic absorption band in the region of 1050-1150 cm⁻¹. The spectrum will also be dominated by the various C-H stretching and bending vibrations of the pentyl and ethyl groups in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. Rotation around the various single bonds (C-C, C-O, C-Br) can lead to different spatial arrangements of the atoms, known as conformers. These conformers can have distinct vibrational frequencies. youtube.comwolfram.com

For example, the C-Br stretching frequency can be sensitive to the dihedral angle of the surrounding groups. By analyzing the vibrational spectra, potentially with the aid of computational modeling, it may be possible to identify the presence of different conformers and even estimate their relative populations. The study of related molecules like bromoethane (B45996) has shown that the energy difference between staggered and eclipsed conformations can be determined from such analyses. youtube.com

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov However, this technique requires a single crystal of the compound, which can be challenging to obtain for a non-symmetrical, flexible molecule like this compound at room temperature. nih.gov

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 1 Ethoxypentane

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be foundational to understanding the electronic nature of 2-(Bromomethyl)-1-ethoxypentane.

A detailed analysis of the electronic structure would reveal the nature of the covalent bonds within the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and compared to experimental data if available. For instance, the C-Br and C-O bond lengths are critical determinants of the molecule's reactivity. Natural Bond Orbital (NBO) analysis would likely be used to quantify the hybridization of atomic orbitals and the nature of the bonding and anti-bonding interactions.

Hypothetical Data Table: Calculated Structural Parameters

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length | 1.97 Å |

| C-O (ether) Bond Length | 1.43 Å |

| C-C-Br Bond Angle | 112.5° |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized around the bromine and oxygen atoms, indicating these as potential sites for electrophilic attack. The LUMO would be expected to have significant contributions from the antibonding C-Br orbital, marking this bond as the likely site for nucleophilic attack.

Hypothetical Data Table: FMO Properties

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.85 | Br, O |

| LUMO | -0.72 | C, Br (σ* C-Br) |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the MEP would show a region of high negative potential around the oxygen atom due to its lone pairs and a region of positive potential around the hydrogen atoms and, to a lesser extent, the carbon attached to the bromine.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound, providing insights that are inaccessible through static quantum calculations.

A single molecule can exist in various spatial arrangements or conformations due to the rotation around its single bonds. MD simulations would explore the conformational landscape of this compound to identify the most stable (lowest energy) conformers. Analysis of the trajectories would reveal the flexibility of the pentane (B18724) chain and the rotational freedom of the ethoxy and bromomethyl groups. This is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvent molecules.

The behavior of a molecule can be significantly influenced by its environment. MD simulations of this compound in various solvents (e.g., water, ethanol (B145695), hexane) would elucidate the nature of the solute-solvent interactions. The formation of hydrogen bonds between the ether oxygen and protic solvents could be quantified. Furthermore, these simulations would allow for the calculation of dynamic properties such as the diffusion coefficient, which describes the rate at which the molecule moves through the solvent.

Hypothetical Data Table: Diffusion Coefficients in Different Solvents

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

|---|---|

| Water | 1.2 |

| Ethanol | 0.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a powerful and widely used tool for predicting the spectroscopic properties of organic molecules. nih.govivanmr.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods can predict these shifts with a high degree of accuracy.

The standard approach involves a multi-step process. ivanmr.com First, the three-dimensional geometry of the molecule, in this case, this compound, is optimized at a chosen level of theory, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). acs.org Following geometry optimization, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and reliable technique for predicting magnetic properties. nih.gov The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). nih.govacs.org

For a molecule like this compound, computational models would predict distinct chemical shifts for each unique carbon and hydrogen atom. The accuracy of these predictions can be high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts, depending on the computational method employed. nih.gov

To illustrate this, the following table presents a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a simpler, analogous haloalkane, 1-bromopentane . The predicted values are representative of what would be obtained using a standard DFT (B3LYP/6-31G(d,p)) calculation.

Table 1: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 1-Bromopentane

| Carbon Atom | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) (Illustrative) | Deviation (ppm) |

| C1 (-CH₂Br) | 33.5 | 34.2 | +0.7 |

| C2 (-CH₂-) | 32.8 | 33.5 | +0.7 |

| C3 (-CH₂-) | 30.7 | 31.2 | +0.5 |

| C4 (-CH₂-) | 22.1 | 22.8 | +0.7 |

| C5 (-CH₃) | 13.8 | 14.3 | +0.5 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org Computational chemistry can calculate these vibrational frequencies and their corresponding IR intensities and Raman activities, which is crucial for assigning the peaks observed in experimental spectra. nih.gov

The process begins with the optimization of the molecule's geometry. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). aspirationsinstitute.com Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the specific atomic motions) for each frequency. aspirationsinstitute.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include C-H stretching, C-O-C ether stretching, and the characteristic C-Br stretching. The table below provides an illustrative example of calculated and experimental frequencies for key stretching modes in analogous simple molecules, diethyl ether and 1-bromopentane .

Table 2: Illustrative Vibrational Frequency Data for Analogous Functional Groups

| Vibrational Mode | Molecule | Typical Experimental Range (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) (Illustrative) |

| C-H Stretch (sp³) | 1-Bromopentane | 2850 - 2960 | 2945 |

| C-O-C Stretch (asym) | Diethyl Ether | 1120 - 1150 | 1135 |

| C-Br Stretch | 1-Bromopentane | 560 - 650 | 630 |

Structure-Reactivity Relationship (SAR) Prediction through Computational Models

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to correlate a molecule's structure with its chemical reactivity or biological activity. nih.gov For a haloalkane like this compound, a primary application of SAR would be to predict its reactivity in nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

The reactivity of haloalkanes is strongly influenced by several factors, including the strength of the carbon-halogen bond, steric hindrance at the reaction center, and the stability of any potential intermediates or transition states. libretexts.orgstudymind.co.uk Computational models can quantify these factors through various molecular descriptors.

Key computational descriptors for predicting the reactivity of this compound would include:

Carbon-Bromine Bond Dissociation Energy (BDE): This value, readily calculable with DFT, indicates the energy required to break the C-Br bond homolytically. Lower BDEs are generally correlated with higher reactivity in certain radical reactions, and can be an indicator of bond lability. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital) Energy: In Sₙ2 reactions, the nucleophile attacks the σ* antibonding orbital of the C-Br bond. The energy of the LUMO, which is often this σ* orbital, is a crucial descriptor. A lower LUMO energy indicates that the molecule is a better electron acceptor, suggesting higher reactivity towards nucleophiles.

Steric Descriptors: Computational methods can calculate various parameters to quantify the steric bulk around the electrophilic carbon atom, which is known to be a deciding factor in Sₙ2 reaction rates. libretexts.org

Partial Atomic Charges: The polarity of the C-Br bond, calculated using methods like Natural Bond Orbital (NBO) analysis, influences the electrostatic attraction between the electrophilic carbon and an incoming nucleophile.

By calculating these descriptors for this compound and comparing them to a series of related haloalkanes with known experimental reaction rates, a QSAR model can be developed. Such a model, often taking the form of a linear regression equation, could predict the rate constant for its reaction with a given nucleophile, providing valuable insights into its chemical behavior without the need for initial extensive laboratory work. nih.gov For instance, as a primary bromide, this compound is expected to readily undergo Sₙ2 reactions, and computational models would be able to refine predictions of its relative reactivity compared to other primary or secondary haloalkanes. libretexts.org

Role As a Versatile Synthetic Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Molecular Architectures

There is no specific information in the public domain detailing the use of 2-(Bromomethyl)-1-ethoxypentane as a precursor in the synthesis of complex molecular architectures.

As an Alkylating Agent for Carbon-Carbon Bond Formation

No specific examples or research findings were identified that demonstrate the use of this compound as an alkylating agent for the formation of carbon-carbon bonds.

Introduction of Ether and Bromomethyl Functionalities into Target Molecules

While the structure of this compound contains both ether and bromomethyl functionalities, no specific literature was found that documents its use to introduce these groups into other molecules.

Chiral Auxiliary or Ligand Synthesis Precursor (if applicable)

There is no information available to suggest that this compound is commonly used as a precursor for the synthesis of chiral auxiliaries or ligands. General principles of chiral auxiliary synthesis often involve molecules with specific stereochemical features that are not inherent to the structure of this compound, unless a chiral version of the compound is specifically prepared and studied, for which no data was found.

Utility in Materials Science Applications

No specific research or patents were identified that describe the utility of this compound in materials science.

Monomer or Intermediate in Polymer Synthesis

There is no available data to support the use of this compound as a monomer or an intermediate in polymer synthesis.

Functionalization of Polymeric Materials

No studies were found that detail the use of this compound for the functionalization of polymeric materials.

Lack of Sufficient Data Precludes In-Depth Article on this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific research data for the chemical compound This compound . While its chemical structure and basic identifiers are known, there is a notable absence of in-depth studies detailing its role as a versatile synthetic building block in advanced organic synthesis and materials science, or its specific applications in supramolecular chemistry and nanomaterials.

Information on constitutional isomers, such as 3-(Bromomethyl)-1-ethoxypentane , suggests that bromo-ethoxy-pentane structures can serve as intermediates in organic synthesis. evitachem.com These related compounds are noted for their potential in nucleophilic substitution and elimination reactions, and have been proposed for use in pharmaceutical chemistry and for the functionalization of polymers in materials science. evitachem.com However, these findings are not directly transferable to this compound due to the different substitution pattern on the pentane (B18724) backbone, which can significantly influence the compound's reactivity and steric hindrance.

Similarly, data on related compounds like 1-Bromo-5-ethoxypentane and 2-Ethoxypentane provide general insights into the chemical behavior of alkyl bromides and ethers, respectively. For instance, 1-Bromo-5-ethoxypentane is recognized as a bifunctional molecule useful in forming ether-linked polymers. Yet, this information does not specifically address the unique properties and potential applications of the bromomethyl group at the 2-position of a 1-ethoxypentane (B92830) chain.

The absence of dedicated research on this compound makes it impossible to provide a thorough and scientifically accurate discussion of its role in advanced organic synthesis, including detailed research findings on its utility in constructing complex molecular architectures or in specific named reactions. Likewise, there is no available information regarding its use in the development of new materials, such as polymers with tailored properties.

Furthermore, the exploration of its application in supramolecular chemistry or nanomaterials, as requested, yielded no specific results. While the field of supramolecular chemistry often utilizes molecules capable of forming non-covalent assemblies, there is no evidence in the current literature to suggest that this compound has been employed for such purposes.

Given the strict requirement to focus solely on this compound and to adhere to a detailed outline of its applications, the lack of specific data prevents the generation of an informative and accurate article as requested.

Advanced Analytical Methodologies for 2 Bromomethyl 1 Ethoxypentane

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of 2-(Bromomethyl)-1-ethoxypentane and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and residual solvents.

Detailed Research Findings:

For the analysis of alkyl halides, various GC columns and detectors can be employed. A common approach involves using a capillary column with a non-polar or mid-polar stationary phase. For instance, a VF-624ms capillary column is often used for the analysis of alkyl halides due to its selectivity. nih.gov The choice of detector depends on the specific requirements of the analysis. A Flame Ionization Detector (FID) offers general-purpose, robust detection of organic compounds. For enhanced sensitivity and selectivity towards halogenated compounds, an Electron Capture Detector (ECD) is highly effective. restek.com

The development of a GC method would involve optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation and peak shape. researchgate.net For purity assessment, the area percentage of the main peak relative to all other peaks in the chromatogram provides a quantitative measure. In reaction monitoring, the disappearance of starting materials and the appearance of the product peak can be tracked over time.

Table 1: Illustrative GC Parameters for Analysis of a Bromoalkane

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injector | Split/Splitless, 250°C |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Oven Program | 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300°C or Electron Capture Detector (ECD) at 300°C |

High-Performance Liquid Chromatography (HPLC) Method Development

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile impurities or for reaction mixtures where derivatization is employed. tandfonline.comoup.com

Detailed Research Findings:

For alkyl halides, reversed-phase HPLC is a common mode of separation. tandfonline.com A C18 or C8 column can be used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com Detection can be achieved using a UV detector if the analyte or its derivatives possess a chromophore. oup.com If the compound lacks a strong chromophore, a Refractive Index (RI) detector can be used, although it is less sensitive. tandfonline.com

Method development in HPLC would focus on selecting the appropriate stationary phase, optimizing the mobile phase composition (isocratic or gradient elution), and setting the detector wavelength for optimal sensitivity. For some alkyl halides, derivatization with a UV-active agent can significantly enhance detection limits. oup.com

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in pharmaceutical applications where enantiomers can exhibit different biological activities. libretexts.org Chiral chromatography is the most effective technique for separating and quantifying enantiomers. nih.govwikipedia.orgyoutube.com

Detailed Research Findings:

The separation of enantiomers is achieved using a chiral stationary phase (CSP). wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a variety of chiral compounds. youtube.com The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution. nih.gov

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to find the optimal conditions for separating the enantiomers of this compound. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Potential Chiral HPLC Method Parameters

| Parameter | Value |

| HPLC System | Shimadzu LC-20AD or equivalent |

| Column | Chiralcel OD-H (Cellulose-based) or Chiralpak AD-H (Amylose-based), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm or Refractive Index (RI) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. libretexts.org This technique is invaluable for confirming the identity of this compound and for quantifying it in complex mixtures. nih.govmdpi.comnih.gov

Detailed Research Findings:

In a GC-MS analysis, the sample is first separated on a GC column as described in section 8.1.1. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. docbrown.infodocbrown.infosavemyexams.com